molecular formula C8H16 B14590850 (2R)-2-Ethyl-1,1-dimethylcyclobutane CAS No. 61362-42-3

(2R)-2-Ethyl-1,1-dimethylcyclobutane

Cat. No.: B14590850
CAS No.: 61362-42-3
M. Wt: 112.21 g/mol
InChI Key: GKNNBFZYPNYURV-SSDOTTSWSA-N
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Description

(2R)-2-Ethyl-1,1-dimethylcyclobutane is a chiral cycloalkane with a unique structure characterized by a cyclobutane ring substituted with an ethyl group at the second carbon and two methyl groups at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Ethyl-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-ethyl-1,1-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride can yield the desired compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethyl-1,1-dimethylcyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature.

    Substitution: Bromine in carbon tetrachloride under UV light.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated cyclobutane derivatives.

    Substitution: Formation of halogenated cyclobutane compounds.

Scientific Research Applications

(2R)-2-Ethyl-1,1-dimethylcyclobutane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Ethyl-1,1-dimethylcyclobutane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Ethyl-1,1-dimethylcyclobutane: The enantiomer of the compound with opposite stereochemistry.

    1,1-Dimethylcyclobutane: Lacks the ethyl group at the second carbon.

    2-Ethylcyclobutane: Lacks the two methyl groups at the first carbon.

Uniqueness

(2R)-2-Ethyl-1,1-dimethylcyclobutane is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

CAS No.

61362-42-3

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(2R)-2-ethyl-1,1-dimethylcyclobutane

InChI

InChI=1S/C8H16/c1-4-7-5-6-8(7,2)3/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

GKNNBFZYPNYURV-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H]1CCC1(C)C

Canonical SMILES

CCC1CCC1(C)C

Origin of Product

United States

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